molecular formula C15H11NO3S B7637787 2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione

2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione

Cat. No.: B7637787
M. Wt: 285.3 g/mol
InChI Key: LKOQRELTOFWKFB-UHFFFAOYSA-N
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Description

2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione typically involves the condensation of a phthalic anhydride with a primary amine. This reaction forms the isoindole-1,3-dione scaffold, which can then be further functionalized. One common method involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene, which is then reacted with phthalic anhydride under specific conditions .

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often involves large-scale condensation reactions using phthalic anhydride and primary amines. These reactions are typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized isoindole-1,3-dione derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of dyes, colorants, and polymer additives

Mechanism of Action

The mechanism of action of 2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of a thiophene ring and an isoindole-1,3-dione scaffold makes it particularly versatile in various chemical and biological contexts .

Properties

IUPAC Name

2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c1-9-6-7-13(20-9)12(17)8-16-14(18)10-4-2-3-5-11(10)15(16)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOQRELTOFWKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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